[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
“[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a compound that belongs to the class of 1H-1,2,3-triazole molecules . These molecules play a vital role in pharmaceuticals and agrochemicals . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various receptors and enzymes
Mode of Action
The mode of action of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other compounds with similar structures. These interactions could involve binding to the target, causing conformational changes, and altering the target’s activity .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-studied. Based on the structure of the compound, it may be involved in pathways related to the targets it interacts with. The downstream effects of these interactions could include changes in cellular signaling, gene expression, or metabolic processes .
Pharmacokinetics
Its metabolism could involve various enzymes and could result in the formation of active or inactive metabolites .
Result of Action
The molecular and cellular effects of this compound’s action are not well-understood. These effects would depend on the compound’s targets and the biochemical pathways it affects. Potential effects could include changes in cellular function, alterations in signal transduction, or induction of cell death .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
Properties
IUPAC Name |
[1-(2-fluorophenyl)triazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFOMUWVPHSSBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.